molecular formula C8H15Cl B13118452 (1-Chloroethyl)cyclohexane CAS No. 1073-43-4

(1-Chloroethyl)cyclohexane

Cat. No.: B13118452
CAS No.: 1073-43-4
M. Wt: 146.66 g/mol
InChI Key: BTQPKXKDCYSWFM-UHFFFAOYSA-N
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Description

(1-Chloroethyl)cyclohexane, with the CAS registry number 1073-43-4, is an organic compound with the molecular formula C8H15Cl and a molecular weight of 146.66 g/mol . Its structure consists of a cyclohexane ring bonded to a 1-chloroethyl group . This compound is offered for research and development purposes. It is important to note that this chemical is not approved for human or veterinary use. All products provided are designed solely for scientific research . Researchers can access identifiers and structural data such as InChI Key, SMILES, and molecular formula from chemical databases to support their analytical and experimental work . For comprehensive safety and handling information, including hazard and precautionary statements, please consult the relevant Safety Data Sheet.

Properties

CAS No.

1073-43-4

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chloroethylcyclohexane

InChI

InChI=1S/C8H15Cl/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

BTQPKXKDCYSWFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCC1)Cl

Origin of Product

United States

Preparation Methods

Process Summary

  • Step 1: At temperatures between -10°C to 0°C, triethylamine, pyridine, or N,N-dimethylaniline (DMA) is added to superpalite, which decomposes to phosgene. Paraldehyde is then added dropwise to react with phosgene, forming a chloroformate intermediate.
  • Step 2: After completion of the first reaction, triethylamine or similar bases are added again, and cyclohexanol is introduced at temperatures below 20°C to react with the chloroformate intermediate, yielding 1-chloroethyl cyclohexyl carbonate.
  • Purification: The reaction product is washed with water and purified by vacuum distillation below 130°C to isolate the organic phase.

Key Reaction Conditions and Ratios

Step Reagents & Ratios (mass or molar) Temperature Time Notes
1 Triethylamine/pyridine/DMA : superpalite : paraldehyde = 0.01-0.02 : 1 : 0.44-0.55 -10°C to 0°C 4-6 hours Controlled addition to avoid phosgene loss
2 Triethylamine/pyridine/DMA : cyclohexanol = 1.02-1.03 : 1 Below 20°C Until complete Prevents impurity formation
Purification Vacuum distillation temperature ≤ 130°C ≤130°C - Ensures high purity and yield

Outcomes and Advantages

  • High yield and purity of 1-chloroethyl cyclohexyl carbonate (~94% yield reported).
  • Low cost and easy to control industrial process.
  • Reduced risk and environmental impact compared to older methods.
  • Suitable for scale-up and industrial production.

This method is detailed in patent CN104496822A and is considered a reliable industrial procedure for producing chloroethyl cyclohexyl derivatives with high efficiency.

Synthesis of this compound via 1-Chloroethyl Chloroformate and Cyclohexanol

Another documented synthetic route involves the reaction of 1-chloroethyl chloroformate with cyclohexanol under mild conditions.

Procedure Highlights

  • Cyclohexanol is dissolved in dichloromethane under nitrogen atmosphere at 0-5°C.
  • 1-Chloroethyl chloroformate is added slowly, followed by dropwise addition of pyridine.
  • The mixture is stirred overnight at room temperature.
  • The product is extracted with dichloromethane and washed with water.
  • The residue is dried and concentrated to yield the target carbonate compound with ~94% yield.

Reaction Conditions Summary

Reagent Amount (mmol) Solvent Temperature Duration
Cyclohexanol 13.97 Dichloromethane 0-5°C initially Overnight stirring
1-Chloroethyl chloroformate 13.97 Dichloromethane - Slow addition
Pyridine 15.42 Dichloromethane Room temperature Dropwise addition

Analytical Data

  • Yield: 94%
  • 1H-NMR (CDCl3, 500 MHz): Multiplets and doublets consistent with the expected structure.

This synthesis route is useful for laboratory-scale preparation and provides high purity material for further applications.

Summary Table of Preparation Methods

Method Key Reagents Temperature Range Yield (%) Advantages Industrial Suitability
Two-step reaction via superpalite & paraldehyde Superpalite, paraldehyde, cyclohexanol, triethylamine/pyridine/DMA -10 to 0°C (step 1), <20°C (step 2) ~94 High purity, low cost, easy control, low risk High
Reactive distillation chlorination of cyclohexane Cyclohexane, chlorine gas 140-150°C (bottom), 60-70°C (top) ~90 Short process, high selectivity, low corrosion High
Reaction of 1-chloroethyl chloroformate with cyclohexanol 1-Chloroethyl chloroformate, cyclohexanol, pyridine 0-5°C initial, room temp overnight ~94 Mild conditions, high purity Moderate (lab scale)

Chemical Reactions Analysis

Types of Reactions: (1-Chloroethyl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Substitution: Products include alcohols or ethers, depending on the nucleophile used.

    Elimination: The major products are alkenes, such as cyclohexene derivatives.

Scientific Research Applications

(1-Chloroethyl)cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Chloroethyl)cyclohexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of the chlorine atom as a leaving group .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

  • Chlorocyclohexane (C6H11Cl):
    Chlorocyclohexane, a simpler derivative with a single chlorine substituent, exhibits a chair conformation where the chlorine atom predominantly occupies an equatorial position to minimize steric strain. This contrasts with (1-Chloroethyl)cyclohexane, where the bulkier chloroethyl group likely adopts an equatorial orientation to reduce 1,3-diaxial interactions. Computational studies on 1-chloro-1-methylcyclohexane suggest that methyl and chloro substituents increase axial strain, leading to a preference for equatorial placement .

  • 1-Chloro-1-methylcyclohexane (C7H13Cl): The addition of a methyl group adjacent to chlorine in this compound introduces steric hindrance, further stabilizing the equatorial conformation.
  • Cyclohexane vs. Cyclohexene (C6H10): Unlike saturated cyclohexane, cyclohexene’s double bond introduces planarity and rigidity, reducing conformational flexibility.

Reactivity in Chemical Reactions

  • Oxidation Catalysis:
    Chlorinated cyclohexanes, such as chlorocyclohexane, participate in oxidation reactions catalyzed by vanadium complexes. The addition of HCl enhances product yields in cyclohexane oxidation, suggesting that chloro substituents may stabilize reactive intermediates. For this compound, the extended alkyl chain could modulate electron density, affecting catalytic efficiency .

  • Acid Hydrolysis: Cyclohexane derivatives with polar substituents, like chloroethyl groups, may undergo hydrolysis under acidic conditions. For example, acid hydrolysis of cyclohexane extracts reduces inhibitory activity in enzymatic assays due to decomposition of active compounds, a phenomenon that could extend to this compound .

Physical and Chemical Properties

  • Log D Values:
    Cyclohexane derivatives exhibit distinct partitioning behavior in solvent systems. For instance, cyclohexane/PBS (pH 7.4) Log D values for standard compounds range between 1.5–3.0, influenced by substituent polarity. The chloroethyl group in this compound likely increases hydrophobicity compared to unsubstituted cyclohexane, resulting in higher Log D values .

  • Solubility and Extraction Efficiency: Cyclohexane is a nonpolar solvent effective in extracting low-polarity compounds. However, mixtures like cyclohexane:butyl acetate outperform pure cyclohexane in extracting polar species (e.g., oxygenated compounds). The chloroethyl substituent may enhance this compound’s affinity for moderately polar analytes .

Biological Activity

(1-Chloroethyl)cyclohexane, a chlorinated organic compound, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative and antimicrobial properties, along with relevant research findings and case studies.

This compound is characterized by its chlorinated ethyl group attached to a cyclohexane ring. Its molecular formula is C8H15ClC_8H_{15}Cl, and it exhibits unique properties due to the presence of chlorine, which can influence its interaction with biological systems.

Antiproliferative Activity

Recent studies have shown that compounds similar to this compound demonstrate significant antiproliferative effects against various cancer cell lines. For instance, halolactones derived from cyclohexane structures exhibited IC50 values of approximately 5018.43 μg/mL against canine B-cell leukemia cells (GL-1) and 5011.40 μg/mL against canine B-cell chronic leukemia cells (CLB70) . These values indicate a moderate level of efficacy compared to standard chemotherapeutic agents like etoposide.

Table 1: Antiproliferative Activity of Halolactones

CompoundCell LineIC50 (μg/mL)
(1R,6R,1'S)-halolactoneGL-15018.43
(1R,6R,1'S)-halolactoneCLB705011.40
EtoposideGL-1Control

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been investigated. Research indicates that certain halogenated compounds exhibit selective activity against specific bacterial strains, such as Proteus mirabilis ATCC 35659. This selectivity suggests that these compounds may disrupt bacterial cell membranes or metabolic pathways without significantly affecting human cells .

Table 2: Antimicrobial Activity Against Selected Bacteria

CompoundBacterial StrainActivity
This compoundProteus mirabilis ATCC 35659Selective Inhibition

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and influence membrane fluidity. Studies using fluorescence spectroscopy have demonstrated that halolactones can alter lipid packing and hydration in red blood cell membranes, which may contribute to their antiproliferative and antimicrobial effects .

Case Studies

A notable case study involved the synthesis and characterization of cyclohexane derivatives, including this compound. The study utilized in silico modeling alongside in vitro assays to evaluate the anticancer potential of these compounds. The results indicated promising activity against breast cancer cell lines, highlighting the need for further exploration into their therapeutic applications .

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